3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
Overview
Description
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone class of molecules. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolinone core, followed by the introduction of the chloro, methoxy, fluoro, and trifluoromethyl substituents under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one can be compared with other indolinone derivatives, such as:
- 3-(5-Chloro-2-methoxyphenyl)-3-fluoroindolin-2-one
- 3-(5-Chloro-2-methoxyphenyl)-6-(trifluoromethyl)indolin-2-one
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct properties and effects.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYONBAOIMCNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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